Edotreotide Edotreotide Edotreotide is a chelated octreotide derivative with somatostatin activity. Edotreotide is produced by substituting tyrosine for phenylalanine at the 3 position of octreotide and chelated via dodecanetetraacetic acid (DOTA). Like octreotide, this edotreotide binds to somatostatin receptors (SSTRs), especially type 2, present on the cell membrane of many types of neuroendocrine tumors. When labeled with nuclides, edotreotide conjugates could result in tissue specific cytotoxicity.
Brand Name: Vulcanchem
CAS No.: 173606-11-6
VCID: VC21537437
InChI: InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
SMILES: CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Molecular Formula: C51H68N10O11S2
Molecular Weight: 1421.6 g/mol

Edotreotide

CAS No.: 173606-11-6

VCID: VC21537437

Molecular Formula: C51H68N10O11S2

Molecular Weight: 1421.6 g/mol

* For research use only. Not for human or veterinary use.

Edotreotide - 173606-11-6

Description

Edotreotide is a chelated octreotide derivative with somatostatin activity, primarily used in the diagnosis and treatment of neuroendocrine tumors. It is synthesized by substituting tyrosine for phenylalanine at the 3 position of octreotide and is chelated via dodecanetetraacetic acid (DOTA) . This modification allows edotreotide to bind to somatostatin receptors, particularly type 2, which are prevalent on the cell membranes of many neuroendocrine tumors .

Diagnostic Applications

Edotreotide gallium Ga-68 is a radioactive diagnostic compound used in positron emission tomography (PET) scans to localize somatostatin receptor-positive neuroendocrine tumors in both adult and pediatric patients . It binds to somatostatin receptors, particularly type 2, emitting beta particles that can be detected by PET imaging . This diagnostic tool is crucial for identifying and staging neuroendocrine tumors.

Therapeutic Applications

Edotreotide can be labeled with therapeutic radioisotopes such as Yttrium-90 (90Y) or Lutetium-177 (177Lu) to deliver targeted radiation therapy to somatostatin receptor-positive tumors. This approach is known as peptide receptor radionuclide therapy (PRRT) .

90Y-Edotreotide

  • Clinical Trials: Preliminary studies have shown that 90Y-edotreotide can improve symptoms in patients with malignant carcinoid tumors refractory to octreotide. The treatment was well-tolerated, with most adverse events being reversible gastrointestinal issues .

  • Efficacy: The treatment resulted in significant symptom improvement and stabilization of disease progression in a majority of patients .

177Lu-Edotreotide (ITM-11)

  • Clinical Trials: The Phase 3 COMPETE trial demonstrated that 177Lu-edotreotide significantly prolonged progression-free survival compared to everolimus in patients with grade 1 or 2 gastroenteropancreatic neuroendocrine tumors (GEP-NETs) .

  • Efficacy: The treatment was well-tolerated, with favorable safety data. It represents a significant advancement in targeted radiopharmaceutical therapy for GEP-NETs .

Research Findings and Clinical Trials

Trial/StudyObjectiveKey Findings
Phase I Study of 90Y-EdotreotideEvaluate safety and efficacy in carcinoid tumorsImproved symptoms, well-tolerated with reversible GI side effects
Phase 3 COMPETE Trial of 177Lu-EdotreotideCompare PFS with everolimus in GEP-NETsProlonged PFS, well-tolerated with favorable safety profile
LEVEL TrialCompare 177Lu-edotreotide with everolimus in lung and thymic NETsOngoing, aims to assess efficacy and safety
CAS No. 173606-11-6
Product Name Edotreotide
Molecular Formula C51H68N10O11S2
Molecular Weight 1421.6 g/mol
IUPAC Name 2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Standard InChI InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
Standard InChIKey RZHKDBRREKOZEW-AAXZNHDCSA-N
Isomeric SMILES C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O
SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Canonical SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Application N-Acetyl-Phe-Octreotide is used as reactant/reagent in inhibition of octreotide acylation inside PLGA microspheres by derivatization of amines of peptide with self-immolative protecting group.
Synonyms D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-N6-acetyl-L-lysyl-L-threonyl-N-[(1R, 2R)-2-hydroxy-1-(hydroxymethyl)propyl]-L-Cysteinamide cyclic (2→7)-disulfide
PubChem Compound 158782
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator